N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is an intricate chemical compound characterized by a complex structure featuring multiple functional groups, including furan, quinoline, methoxy, and sulfonamide moieties. This combination renders the compound significant in various fields of scientific research due to its potential chemical reactivity and biological activity.
Mechanism of Action
- Role : Unlike classical glucocorticoids, SGRMs separate transactivation from transrepression, making them promising candidates for therapeutic use .
- No Transactivation : Importantly, SGRM HP-19 lacks transactivation activity, avoiding unwanted side effects associated with classical glucocorticoids .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
SGRM HP-19 is involved in biochemical reactions that modulate the glucocorticoid receptor (GR). It separates transactivation from transrepression of the GR, making it a promising therapeutic agent for inflammation and autoimmune diseases
Cellular Effects
SGRM HP-19 influences cell function by modulating the activity of the glucocorticoid receptor. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of SGRM HP-19 involves its binding to the glucocorticoid receptor and modulating its activity. This modulation can lead to changes in gene expression and can influence the activity of various enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions, starting with the formation of key intermediates. A typical route might begin with the acylation of tetrahydroquinoline with furan-2-carbonyl chloride, followed by subsequent methoxylation and dimethylation reactions. Reaction conditions usually require precise temperature control, catalysts, and specific solvents to ensure yield and purity.
Industrial Production Methods
Industrially, the compound may be produced through similar synthetic routes but optimized for scale, involving continuous flow reactors, more efficient catalysts, and advanced purification techniques to maximize throughput while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: Potentially leading to the formation of quinoline N-oxides.
Reduction: Possibly reducing the furan ring to a more saturated system.
Substitution: Electrophilic aromatic substitution on the benzene ring, particularly influenced by the sulfonamide group.
Common Reagents and Conditions
Reagents such as chlorinating agents, reducing agents like NaBH4, and oxidizing agents like KMnO4 are frequently used under controlled temperatures and pH conditions.
Major Products
Scientific Research Applications
The compound finds a wide range of applications:
Chemistry: Used as a building block for more complex molecular frameworks.
Biology: Potential role in biochemical assays due to its interaction with specific enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and chemical sensors.
Comparison with Similar Compounds
Compared to similar compounds, such as those in the quinoline and furan series, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide stands out due to its unique sulfonamide substitution, which imparts distinct reactivity and biological properties.
List of Similar Compounds
1-(2-Furyl)-2-methyl-1,2,3,4-tetrahydroquinoline
N-(quinolin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
2-(furan-2-yl)-1,2,3,4-tetrahydroquinoline
These analogs share structural similarities but differ in specific substituents, influencing their respective chemical and biological behaviors.
Feel free to ask for more details or explore other compounds!
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-15-12-21(29-3)22(13-16(15)2)31(27,28)24-18-8-9-19-17(14-18)6-4-10-25(19)23(26)20-7-5-11-30-20/h5,7-9,11-14,24H,4,6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMBLNSUKKPNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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